5-Nitro-6-(pyrrolidin-1-YL)quinoline
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Overview
Description
5-Nitro-6-(pyrrolidin-1-yl)quinoline is a chemical compound with the molecular formula C13H13N3O2. It is characterized by a quinoline core structure substituted with a nitro group at the 5-position and a pyrrolidine ring at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(pyrrolidin-1-yl)quinoline typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Pyrrolidine Substitution: The nitrated quinoline is then subjected to a substitution reaction with pyrrolidine. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMF.
Major Products Formed
Reduction: 5-Amino-6-(pyrrolidin-1-yl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-6-(pyrrolidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of 5-Nitro-6-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-6-(piperidin-1-yl)quinoline: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
5-Nitroquinoline: Lacks the pyrrolidine substitution.
6-(Pyrrolidin-1-yl)quinoline: Lacks the nitro group
Uniqueness
5-Nitro-6-(pyrrolidin-1-yl)quinoline is unique due to the combination of the nitro group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and potential as a pharmacophore compared to similar compounds .
Properties
IUPAC Name |
5-nitro-6-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-10-4-3-7-14-11(10)5-6-12(13)15-8-1-2-9-15/h3-7H,1-2,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCNGMQREVCLIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674874 |
Source
|
Record name | 5-Nitro-6-(pyrrolidin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19979-54-5 |
Source
|
Record name | 5-Nitro-6-(pyrrolidin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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